molecular formula C9H19NO B2815687 N-[2-(Tert-butoxy)ethyl]cyclopropanamine CAS No. 1250523-04-6

N-[2-(Tert-butoxy)ethyl]cyclopropanamine

Cat. No.: B2815687
CAS No.: 1250523-04-6
M. Wt: 157.257
InChI Key: PTPWBTAUDLQZKV-UHFFFAOYSA-N
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Description

N-[2-(Tert-butoxy)ethyl]cyclopropanamine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.26 g/mol . It is characterized by the presence of a cyclopropane ring attached to an amine group, with a tert-butoxyethyl substituent. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Tert-butoxy)ethyl]cyclopropanamine typically involves the reaction of cyclopropanamine with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Tert-butoxy)ethyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Tert-butoxy)ethyl]cyclopropanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Tert-butoxy)ethyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Tert-butoxy)ethyl]cyclopropanamine
  • This compound derivatives
  • Cyclopropanamine derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the cyclopropane ring and tert-butoxyethyl substituent. These features confer distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPWBTAUDLQZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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